Home > Products > Screening Compounds P98918 > 1-Methyl-Inosine-d3
1-Methyl-Inosine-d3 -

1-Methyl-Inosine-d3

Catalog Number: EVT-15280873
CAS Number:
Molecular Formula: C11H14N4O5
Molecular Weight: 285.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-Inosine-d3 is a stable isotope-labeled derivative of 1-Methyl-Inosine, a purine nucleoside that plays a significant role in various biological processes. It is characterized by the presence of a methyl group at the 1-position of the hypoxanthine ring of inosine. This compound is synthesized for research purposes, particularly in studies involving RNA and its modifications. The deuterium labeling (d3) enhances its utility in mass spectrometry and NMR spectroscopy, allowing for precise tracking and analysis in biological systems.

Source and Classification

1-Methyl-Inosine-d3 belongs to the class of organic compounds known as purine nucleosides, which are composed of a purine base linked to a ribose sugar. It can be derived from inosine through methylation at the N1 position. This compound is classified under:

  • Kingdom: Organic compounds
  • Super Class: Nucleosides, nucleotides, and analogues
  • Class: Purine nucleosides
  • IUPAC Name: 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purin-6-one
  • CAS Registry Number: 2140-73-0
Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Methyl-Inosine-d3 typically involves several steps, including the methylation of inosine using deuterated methylating agents. Common methods include:

  1. Methylation Reaction: Involves treating inosine with deuterated methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  2. Purification: The product is purified through methods like column chromatography to isolate the desired methylated compound.
  3. Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure and Data

The molecular formula for 1-Methyl-Inosine-d3 is C11H14N4O5C_{11}H_{14}N_{4}O_{5}, with an average molecular weight of approximately 282.25 g/mol. The structure can be represented as follows:

  • Chemical Structure:
    • The compound features a purine base (hypoxanthine) with a ribose sugar moiety.
    • The methyl group is attached to the nitrogen at position 1.

Key Structural Data:

  • SMILES Notation: CN1C=NC2=C(N=CN2[C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)C1=O
  • InChI Identifier: InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1
Chemical Reactions Analysis

Reactions and Technical Details

1-Methyl-Inosine-d3 can participate in various chemical reactions typical for nucleosides:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield hypoxanthine and ribose.
  2. Phosphorylation: It can be phosphorylated to form nucleotide derivatives.
  3. Deamination: Enzymatic or chemical deamination can convert it into other modified nucleotides.

These reactions are crucial for understanding its role in nucleic acid metabolism and modification.

Mechanism of Action

Process and Data

The mechanism of action for 1-Methyl-Inosine-d3 primarily involves its incorporation into transfer RNA (tRNA), where it plays a role in stabilizing the tRNA structure and influencing codon recognition during protein synthesis. Specifically:

  • It is located at position 37 of tRNA, adjacent to the anticodon.
  • Its presence helps maintain the proper folding and function of tRNA by promoting specific interactions with ribosomal RNA during translation.

The incorporation of deuterium allows researchers to trace metabolic pathways involving this nucleotide more effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Physical State: Solid
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Participates in typical nucleoside reactions including phosphorylation and hydrolysis.

Relevant Data

The compound's stability and reactivity make it suitable for various biochemical applications, particularly in RNA studies.

Applications

Scientific Uses

1-Methyl-Inosine-d3 has several applications in scientific research:

  1. RNA Research: Used as a tool for studying RNA modifications and their effects on translation efficiency.
  2. Metabolomics: Serves as a tracer in metabolic studies involving nucleotides.
  3. Mass Spectrometry: Its deuterated form enhances sensitivity and specificity in mass spectrometric analyses.
Biosynthesis and Metabolic Pathways of 1-Methylinosine-d3

Enzymatic Methylation Mechanisms in Eukaryotic tRNA Modification

1-Methylinosine-d3 (m1I-d3) is a deuterium-labeled analog of the naturally occurring modified nucleoside 1-methylinosine (m1I), which occupies position 37 adjacent to the anticodon in eukaryotic tRNA$^{Ala}$ and tRNA$^{Thr}$ [1] [5]. Its biosynthesis involves a two-step enzymatic cascade:

  • Adenosine Deamination: Adenosine deaminase acting on tRNA (ADAT1) catalyzes the hydrolytic deamination of adenosine-37 to inosine-37 (I37) [7].
  • S-Adenosylmethionine (SAM)-Dependent Methylation: The heterodimeric tRNA methyltransferase TRM5 (or its homologs) transfers a methyl group from SAM to the N1 position of inosine, yielding m1I37 [3] [8].

In Haloferax volcanii (archaea), an alternative pathway exists where adenosine-57 is first methylated to m1A by a methyltransferase, followed by deamination to m1I [2]. The deuterium atoms in m1I-d3 replace hydrogen atoms at the methyl group, enabling isotopic tracing without altering bioactivity [1] [4].

Table 1: Enzymatic Pathways for m1I Formation

OrganismInitial SubstrateKey EnzymesProduct
EukaryotesAdenosine-37ADAT1 → TRM5m1I37
ArchaeaAdenosine-57Methyltransferase → Deaminasem1I57

Role of TRM5 Homologs in Position-Specific Methylation at tRNA Anticodon Loops

TRM5 methyltransferases are evolutionarily conserved enzymes critical for installing m1G and m1I modifications at position 37 of tRNAs. Key insights include:

  • Substrate Specificity: TRM5 enzymes recognize the tertiary structure of tRNA, particularly the anticodon loop, and modify both guanosine (to m1G37) and inosine (to m1I37) [3] [8].
  • Functional Domains: These enzymes feature a Rossmann-fold catalytic domain for SAM binding and a tRNA-recognition domain. Mutations in residues like E185 or R186 (Methanocaldococcus jannaschii Trm5) abolish methylation [8].
  • Biological Consequences: Loss of TRM5 function disrupts translation fidelity:
  • Arabidopsis thaliana AtTrm5a mutants exhibit dwarfism and reduced seed set due to impaired protein synthesis [8].
  • Yeast TRM5 knockouts show increased ribosomal frameshifting errors [3].

Table 2: TRM5 Homologs Across Species

OrganismHomologMethylation ActivityPhenotype of Loss
S. cerevisiaeTrm5pm1G37, m1I37Temperature sensitivity
A. thalianaAtTrm5am1G37, m1I37Dwarfism, floral defects
H. sapiensTRMT5m1G37, m1I37Linked to metabolic diseases

Isotopic Labeling Strategies for Tracking In Vivo Methylation Dynamics

Deuterium labeling in m1I-d3 serves as a tracer for studying tRNA methylation kinetics and dynamics:

  • Synthetic Incorporation: m1I-d3 is chemically synthesized with deuterated methyl groups (CD$_3$), increasing its molecular mass by 3 Da compared to m1I [1] [9]. This allows detection via mass spectrometry without perturbing biochemical interactions.
  • Metabolic Tracing: When added to cell cultures, m1I-d3 integrates into tRNA and enables quantification of:
  • Methylation rates via LC-MS/MS, leveraging mass shifts of deuterated fragments [1].
  • tRNA turnover dynamics using pulse-chase experiments [9].
  • NMR Applications: Deuterium labels simplify NMR spectra by reducing background noise, facilitating studies on tRNA conformation [9].

Table 3: Detection Methods for Deuterium-Labeled m1I

TechniqueApplicationResolution
LC-MS/MSQuantification of methylation efficiency≥99.0% purity [1]
NMR spectroscopyAnalysis of tRNA structural dynamicsAtomic-level [9]
Mung bean nuclease assayValidation of modification sitesPosition-specific [6]

Regulatory Networks Linking Methylation to tRNA Structural Stability

m1I37 methylation stabilizes tRNA structure and regulates translational accuracy through:

  • Structural Reinforcement: The methyl group at N1 induces base stacking within the anticodon loop, preventing tRNA misfolding [1] [4].
  • Error Prevention: m1I37 modifications reduce ribosomal frameshifting by:
  • Blocking non-canonical base pairing.
  • Enhancing binding to elongation factor eEF1A [3].
  • Global Proteomic Impact: In A. thaliana, loss of m1I37 alters the abundance of 15% of cellular proteins, including those involved in oxidative phosphorylation and ribosome biogenesis [8]. Similar effects occur in humans, where TRMT5 dysfunction disrupts metabolic enzymes [10].

Table 4: Biological Consequences of m1I37 Deficiency

Functional DomainConsequenceValidated Model
tRNA stabilityReduced melting temperatureYeast ΔTRM5 [3]
Translation fidelity+1 frameshifting errorsA. thaliana attrm5a [8]
Metabolic signalingDownregulation of auxin/jasmonate pathwaysProteomics data [8]

Properties

Product Name

1-Methyl-Inosine-d3

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(trideuteriomethyl)purin-6-one

Molecular Formula

C11H14N4O5

Molecular Weight

285.27 g/mol

InChI

InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3

InChI Key

WJNGQIYEQLPJMN-YZLHILBGSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.